N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide
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Overview
Description
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an ethoxy linker, and a benzamide moiety with a sulfonamide group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and pyrrolidine under basic conditions.
Introduction of the Ethoxy Linker: The ethoxy group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with an ethoxy-containing reagent.
Attachment of the Benzamide Moiety: The final step involves coupling the intermediate with 4-sulfamoylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted pyrimidine and benzamide derivatives.
Scientific Research Applications
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetohydrazide: Similar structure with a hydrazide group instead of a benzamide moiety.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a pyridine ring fused to a pyrrole ring, exhibiting similar biological activities.
Uniqueness
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the ethoxy linker provides flexibility in molecular interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c18-27(24,25)14-5-3-13(4-6-14)17(23)19-7-10-26-16-11-15(20-12-21-16)22-8-1-2-9-22/h3-6,11-12H,1-2,7-10H2,(H,19,23)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBAIYYPLZOPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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